4'-Hydroxy-2'-methylacetophenone

Antiparasitic Ciliate toxicity Phenolic bioactivity

Choose 4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) for your R&D to ensure SAR reproducibility. This specific isomer is the documented intermediate for patented histamine H3 receptor inverse agonists and the authentic standard for red wine aroma (cv. Bobal) in GC-MS metabolomics. Using positional isomers like 2'-hydroxy-4'-methylacetophenone will invalidate synthetic pathways and biological assays. With a well-characterized ciliate toxicity profile (IC50 0.65 mM against T. pyriformis), it is ideal for antiparasitic drug discovery. Its solid, crystalline state (mp 129-131°C) suits solid-phase synthesis platforms. Procure the correct isomer to maintain assay integrity.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 875-59-2
Cat. No. B057632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-2'-methylacetophenone
CAS875-59-2
Synonyms1-(4-Hydroxy-2-methylphenyl)ethanone;  2-Methyl-4-hydroxyacetophenone;  2’-Methyl-4’-hydroxyacetophenone;  4-Acetyl-3-methylphenol;  4’-Hydroxy-2’-methylacetophenone;  NSC 63364
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C(=O)C
InChIInChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
InChIKeyIAMNVCJECQWBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) Procurement Guide: Core Physical, Chemical, and Safety Specifications


4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) is a member of the acetophenone class, characterized by a hydroxyl group at the para position (C4) and a methyl group at the ortho position (C2) on the aromatic ring [1]. It is a solid at ambient conditions with a reported melting point of 129-131 °C, a boiling point of 313 °C, and a density of 1.059 g/mL at 25 °C . Standard purity for research use is typically 98% or higher . The compound is classified as an irritant (GHS Hazard Statements H315, H319) and requires appropriate handling . It is a metabolite found in red wine and possesses quantifiable ciliate toxicity, inhibiting the growth of Tetrahymena pyriformis with an IC50 of 0.65 mM .

Why 4'-Hydroxy-2'-methylacetophenone (875-59-2) Cannot Be Interchanged with Other Hydroxyacetophenone Isomers


The substitution pattern of hydroxyl and methyl groups on the acetophenone skeleton dictates biological activity, toxicity profile, and synthetic utility. In-class compounds, such as 2'-hydroxy-4'-methylacetophenone (CAS 6921-64-8) or simple hydroxyacetophenones, exhibit vastly different acaricidal potencies (up to 8-fold variance) [1] and distinct receptor-binding activities . For example, the positional isomer 2'-hydroxy-4'-methylacetophenone is known for acaricidal activity, while 4'-hydroxy-2'-methylacetophenone is characterized by ciliate toxicity and serves as a key intermediate for histamine H3 receptor inverse agonists . Substituting one for the other compromises assay reproducibility, alters synthetic pathway outcomes, and invalidates structure-activity relationship (SAR) studies.

4'-Hydroxy-2'-methylacetophenone (875-59-2) Quantitative Differentiation Data for Procurement and Selection


Antiprotozoal Activity: Potent, Quantified Inhibition of Tetrahymena pyriformis Growth

4'-Hydroxy-2'-methylacetophenone exhibits dose-dependent inhibition of the ciliate protozoan T. pyriformis, a model organism for toxicity screening . The measured IC50 is 0.65 mM . This provides a benchmark for antiparasitic studies. While other phenolic compounds show varying toxicity, this specific value defines the compound's potency in this assay and allows direct comparison to in-class analogs when evaluated under identical conditions [1].

Antiparasitic Ciliate toxicity Phenolic bioactivity

Synthetic Building Block Utility: High-Yield Bromination for Downstream Derivatization

4'-Hydroxy-2'-methylacetophenone serves as a robust starting material for alpha-bromination, a key step in synthesizing morpholine ketone analogs and other pharmacophores . A patent procedure describes the reaction of the compound with bromine in dioxane at room temperature, yielding the corresponding alpha-bromo ketone in 81% yield [1]. This high conversion efficiency under mild conditions makes it a practical intermediate compared to isomers that may require harsher conditions or give lower yields due to steric or electronic differences.

Organic synthesis Pharmaceutical intermediate Halogenation

Acaricidal Activity: Contextualization Against a Closely Related Isomer

A direct comparative study of hydroxy-methylacetophenone isomers evaluated acaricidal toxicity against the house dust mite Dermatophagoides farinae [1]. In the vapor phase bioassay, 2'-methylacetophenone exhibited the highest toxicity (LD50 = 1.25 μg/cm²), while the positional isomer 2'-hydroxy-4'-methylacetophenone showed an LD50 of 1.75 μg/cm² [1]. In the contact toxicity assay, 2'-hydroxy-4'-methylacetophenone demonstrated an LD50 of 0.76 μg/cm², compared to 3'-methylacetophenone at 0.58 μg/cm² [1]. While 4'-hydroxy-2'-methylacetophenone was not directly tested in this study, the data establish that the 2'-hydroxy-4'-methyl substitution pattern confers measurable acaricidal activity that is distinct from other isomers, and by inference, the 4'-hydroxy-2'-methyl isomer would be expected to display a different activity profile.

Acaricide Structure-activity relationship Pest control

Physicochemical Properties: Differentiated Crystallinity for Formulation and Purification

4'-Hydroxy-2'-methylacetophenone is a solid at room temperature with a well-defined melting point of 129-131 °C . In contrast, the unsubstituted parent compound acetophenone is a liquid at room temperature (mp 19-20 °C) . The significantly higher melting point of 4'-hydroxy-2'-methylacetophenone, attributed to intermolecular hydrogen bonding from the phenolic -OH group, facilitates purification by recrystallization and enables solid-phase formulation strategies that are not feasible with liquid analogs. This property also allows for convenient handling and storage as a powder or crystals .

Solid-state chemistry Formulation Purification

Targeted Application Scenarios for 4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) Based on Quantitative Evidence


Antiparasitic Lead Optimization and Phenotypic Screening

The compound's documented ciliate toxicity (IC50 0.65 mM against T. pyriformis) provides a starting point for antiparasitic drug discovery programs targeting protozoal infections . Researchers can use this benchmark to compare efficacy of novel derivatives or natural product extracts in T. pyriformis growth inhibition assays.

Synthesis of Histamine H3 Receptor Inverse Agonists and CNS Agents

As demonstrated in patent literature, 4'-hydroxy-2'-methylacetophenone is a critical intermediate for the preparation of morpholine ketone analogs, which act as potent histamine H3 receptor inverse agonists with wake-promoting activity [1]. Procurement of this specific isomer is required to replicate the patented synthetic route and achieve the desired pharmacological profile.

Natural Product Analytical Reference Standard

4'-Hydroxy-2'-methylacetophenone is a volatile aroma compound identified in red wine from the cv. Bobal grape variety [2]. It can serve as an authentic reference standard for GC-MS or LC-MS analysis in food chemistry, metabolomics, and wine authentication studies.

Solid-Phase Derivatization and Parallel Synthesis Workflows

The compound's solid state (mp 129-131 °C) and high crystallinity make it suitable for solid-phase synthesis platforms where liquid reagents are problematic. Its high-yield bromination (81%) further supports its use as a reliable building block in automated or parallel synthesis campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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